N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)cyclobutanecarboxamide
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Overview
Description
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)cyclobutanecarboxamide is a complex organic compound featuring a cyclobutanecarboxamide core with furan and thiophene substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)cyclobutanecarboxamide typically involves multi-step organic reactions. One common approach includes the formation of the cyclobutanecarboxamide core followed by the introduction of furan and thiophene substituents through specific coupling reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium-based catalysts). Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)cyclobutanecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the development of advanced materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclobutanecarboxamide derivatives with different substituents, such as:
- N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide
- N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)cyclohexanecarboxamide
Uniqueness
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)cyclobutanecarboxamide is unique due to its specific combination of furan and thiophene substituents, which confer distinct electronic and steric properties
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c17-14(11-3-1-4-11)16-10-15(18,12-6-8-20-9-12)13-5-2-7-19-13/h2,5-9,11,18H,1,3-4,10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVMNYVYPLRDHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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